

Target Kinase and Binding Site

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Compound Focus: BI 2536

CAS No.: 755038-02-9

Cat. No.: S521131

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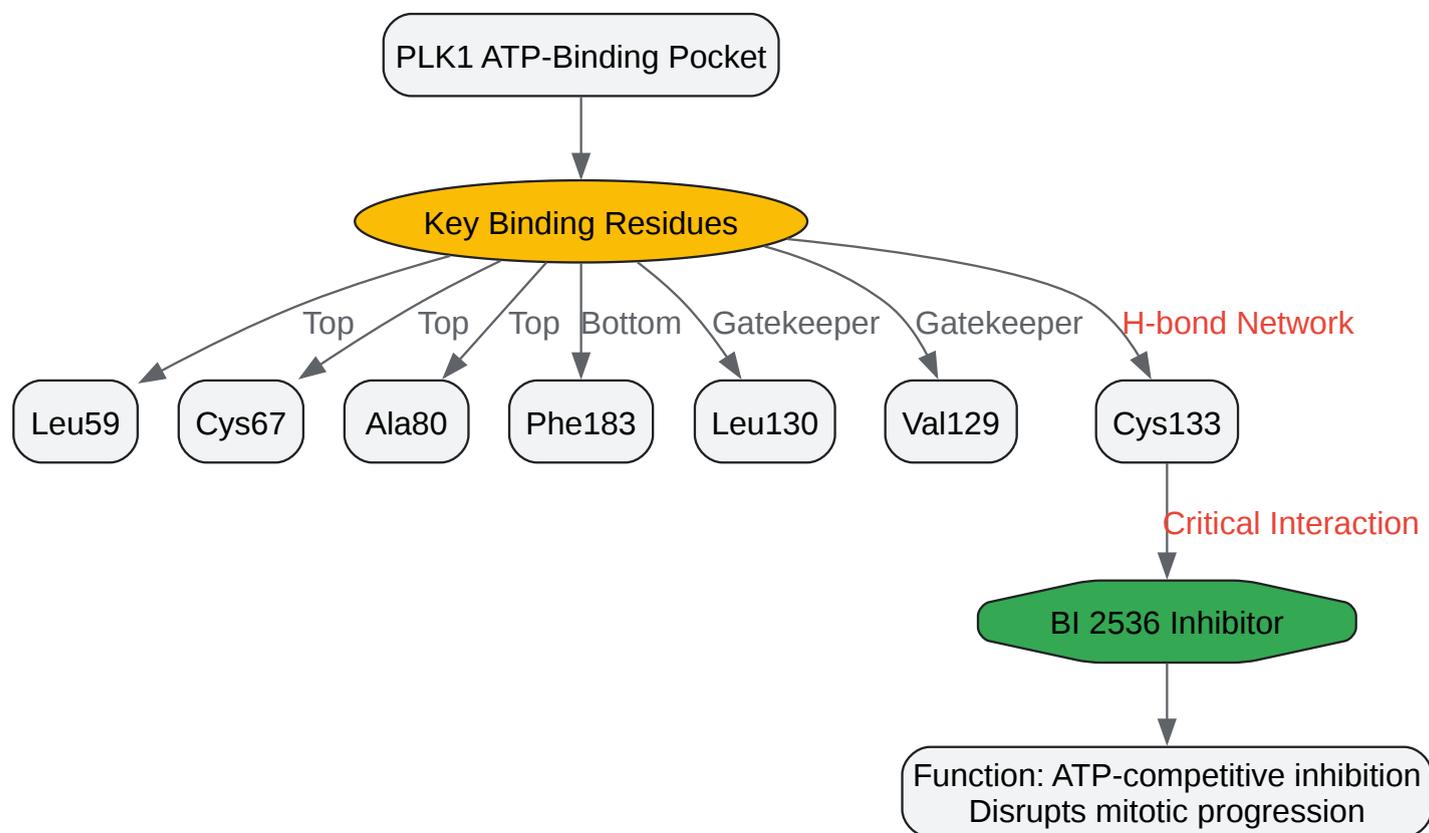
BI 2536 primarily targets the **serine/threonine-protein kinase PLK1** in humans [1]. Its mechanism of action is **ATP-competitive inhibition** [2] [3].

The drug binds specifically to the **conserved ATP-binding cassette within the N-terminal kinase catalytic domain** of PLK1 [4]. The table below summarizes the key structural elements of this binding pocket:

Binding Site Feature	Description / Key Residues	Role in BI 2536 Binding
Overall Location	N-terminal kinase domain (approx. residues 53-303) [4]	Hosts the ATP-binding site

| **"Sandwich" Surface** | Top: Leu59, Cys67, Ala80 Bottom: Phe183 [4] | Surrounds the adenine ring system |
| **Gatekeeper Residues** | Leu130, Val129 [4] | Located at the back of the adenine-binding pocket | | **Crucial H-bond Residue** | Cys133 [4] [2] | Forms a hydrogen bond with the biaryl aniline NH of **BI 2536** |

The following diagram illustrates the key residues in the PLK1 ATP-binding pocket that interact with **BI 2536**:



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Quantitative Binding and Selectivity Data

BI 2536 exhibits high potency against PLK1 with nanomolar efficacy, though it also shows activity against other PLK family members and the bromodomain protein BRD4 [5] [6] [1].

Target	IC ₅₀ / K _d Value	Notes
PLK1	IC ₅₀ = 0.83 nM [5] [6]	Primary target; >1000-fold selectivity over a large panel of other kinases [2].
PLK2	IC ₅₀ = 3.5 nM [5]	Also known as SNK.

Target	IC ₅₀ / Kd Value	Notes
PLK3	IC ₅₀ = 9.0 nM [5]	Also known as FNK/PRK.
BRD4	Kd = 37 nM [5]	Inhibits BRD4-dependent c-Myc expression [6].

Experimental Analysis of Binding

The binding mechanism of **BI 2536** to PLK1 has been elucidated through several high-resolution techniques.

- **Structural Biology:** The co-crystal structure of the PLK1/BI-2536 complex (PDB ID: **2RKU**) provides atomic-level detail of the interaction [2]. This structure confirms that the dihydropteridinone moiety of BI-2536 forms hydrogen bonds with the kinase's hinge region, while the molecule's **biaryl aniline NH group forms a critical hydrogen bond with the carbonyl of Cys133** in PLK1 [4] [2].
- **Spectroscopic and Theoretical Studies:** Studies on the binding of BI-2536 to Human Serum Albumin (HSA) also provide insights into its chemical behavior. At physiological pH (7.4), BI-2536 exists mainly in a non-fluorescent, diprotonated state. However, when bound to its target, the dihydropteridinone moiety likely shifts to a neutral form, enabling the key hydrogen bond with Cys133 [3].
- **Computational Chemistry:** The **Fragment Molecular Orbital (FMO)** method is used to perform detailed quantum-mechanical calculations on protein-ligand complexes. This method helps elucidate key binding features and identify "hot spot" residues critical for robust and selective binding of small molecules like BI-2536 to PLK1 [4].

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